VU 0255035

Description

Significance of Muscarinic Acetylcholine (B1216132) Receptors in Central Nervous System Neuromodulation

Muscarinic acetylcholine receptors (mAChRs) are a class of G protein-coupled receptors (GPCRs) that are widely distributed throughout the central nervous system (CNS). mdpi.comacnp.org They play crucial roles in modulating various physiological processes, including cognition, memory, arousal, sensory processing, and motor control. mdpi.comacnp.orgacs.org Acetylcholine (ACh), the endogenous ligand for mAChRs, functions primarily as a neuromodulator in the brain, influencing neuronal excitability, synaptic transmission, and the coordination of neuronal activity. nih.govmdpi.comnih.gov

There are five known subtypes of muscarinic receptors (M1, M2, M3, M4, and M5), all of which are expressed in the CNS. mdpi.comjneurosci.org The specific functions mediated by mAChRs depend on their subtype, location, and the neuronal circuits in which they are expressed. mdpi.comjneurosci.org For instance, M1 receptors are predominantly found in the neocortex, hippocampus, and striatum and are involved in facilitating learning and memory. mdpi.comfrontiersin.org M2 receptors are present at a lower density throughout the brain and are implicated in the auto-inhibition of ACh release and analgesia, as well as potentially modulating the release of other neurotransmitters. mdpi.comjneurosci.org M3 receptors have limited expression in the CNS, mainly in the cortex and basal ganglia, and also contribute to learning and memory. mdpi.com M4 receptors are primarily expressed in the striatum, neocortex, hippocampus, and basal ganglia, where they are involved in regulating dopamine (B1211576) release and controlling locomotor activity, and have been associated with antipsychotic effects. mdpi.comnih.gov The distinct distribution and signaling properties of these subtypes highlight their diverse contributions to CNS function and their potential as pharmacological targets for various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, Parkinson's disease, epilepsy, and depression. mdpi.comacs.orgnih.govjneurosci.org

Overview of VU 0255035 as a Selective Pharmacological Probe in Cholinergic Research

Due to the significant overlap in the distribution of muscarinic receptor subtypes and the historical lack of highly selective ligands, discerning the specific physiological functions of each subtype has been challenging. nih.govfrontiersin.org The development of subtype-selective pharmacological tools has been instrumental in advancing cholinergic research. This compound is one such compound that has emerged as a valuable selective pharmacological probe. biorxiv.org

This compound is characterized as a highly selective and competitive antagonist of the M1 muscarinic acetylcholine receptor orthosteric site. abcam.commedchemexpress.com Research indicates that it exhibits significantly greater selectivity (75-fold or greater) for the M1 receptor compared to the other muscarinic receptor subtypes (M2, M3, M4, and M5). abcam.comresearchgate.net This selectivity allows researchers to investigate the specific roles of M1 receptors in various physiological and pathological processes within the CNS without significantly affecting the activity of other mAChR subtypes. researchgate.net

Studies utilizing this compound have provided insights into the functions of M1 receptors in different brain regions and in the context of various neurological conditions. For example, this compound has been used to investigate the involvement of M1 receptors in seizure activity, demonstrating its ability to reduce pilocarpine-induced seizures in mice. medchemexpress.com It has also been employed in studies examining the interplay between muscarinic and dopaminergic systems, particularly in the striatum, and their relevance to movement disorders like Parkinson's disease. nih.govfrontiersin.org Furthermore, this compound has been utilized to explore the role of M1 receptors in synaptic transmission and plasticity in areas such as the hippocampus and amygdala. medchemexpress.comresearchgate.netnih.gov Its brain penetrant properties make it a suitable tool for in vivo studies. abcam.com

The use of highly selective antagonists like this compound complements studies using genetic approaches, such as knockout mice, to provide a more comprehensive understanding of the contributions of individual muscarinic receptor subtypes to complex CNS functions and disease states. nih.gov

Key Properties of this compound

| Property | Value | Source |

| Target | Muscarinic M1 Receptor | medchemexpress.com |

| Activity | Antagonist (Competitive Orthosteric) | abcam.commedchemexpress.comfrontiersin.org |

| Selectivity | >75-fold over other mAChR subtypes | abcam.comresearchgate.net |

| Ki (M1) | 14.87 nM | abcam.com |

| Molecular Weight | 432.52 | |

| Formula | C18H20N6O3S2 | |

| Solubility | Soluble in DMSO (up to 20 mM) | abcam.com |

| Brain Penetrant | Yes | abcam.com |

Note: Interactive data tables are not supported in this format.

Selected Research Findings Utilizing this compound

| Research Area | Key Finding(s) | Source |

| Epilepsy | Reduces pilocarpine-induced seizures in mice; delays development of status epilepticus after organophosphate exposure. | medchemexpress.comnih.gov |

| Parkinson's Disease Models | Potentiates antiparkinsonian-like effects of a D2 receptor agonist in a mouse model. | frontiersin.org |

| Striatal Neurotransmission | Used to investigate muscarinic regulation of dopamine and glutamate (B1630785) transmission in the nucleus accumbens. | |

| Synaptic Plasticity | Blocks carbachol-induced enhancement of NMDAR currents in hippocampal neurons; reduces choline-induced LTD. | medchemexpress.comresearchgate.net |

| Peripheral Neuropathy | Mimics the effect of pirenzepine (B46924) in enhancing neurite outgrowth from sensory neurons. | nih.gov |

| Tourette Syndrome Models | Used to evaluate the involvement of M1 receptors in tic-like behaviors in mouse models. | researchgate.net |

Note: Interactive data tables are not supported in this format.

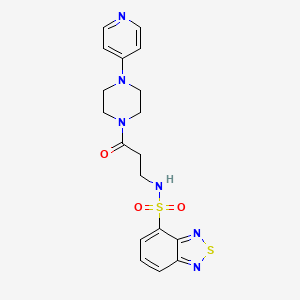

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[3-oxo-3-(4-pyridin-4-ylpiperazin-1-yl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O3S2/c25-17(24-12-10-23(11-13-24)14-4-7-19-8-5-14)6-9-20-29(26,27)16-3-1-2-15-18(16)22-28-21-15/h1-5,7-8,20H,6,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXDHQWPQLKGANZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=NC=C2)C(=O)CCNS(=O)(=O)C3=CC=CC4=NSN=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135243-19-4 | |

| Record name | VU0255035 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular and Cellular Pharmacology of Vu 0255035

Muscarinic Acetylcholine (B1216132) Receptor Subtype Selectivity and Binding Characteristics

VU 0255035 exhibits distinct characteristics in its interaction with muscarinic acetylcholine receptors, demonstrating high selectivity for the M1 subtype and engaging with the orthosteric binding site through a competitive mechanism.

High Selectivity Profile for M1 Muscarinic Acetylcholine Receptors

Research has consistently shown that this compound possesses a high degree of selectivity for the M1 mAChR subtype. Equilibrium radioligand binding and functional studies have demonstrated a selectivity of greater than 75-fold for M1 mAChRs relative to the other subtypes (M2-M5). vanderbilt.edurndsystems.comcaymanchem.combio-techne.com This high selectivity is a key feature that distinguishes this compound from less selective muscarinic antagonists, allowing for more precise investigation of M1 receptor function. vanderbilt.edu The reported Ki value for this compound at the M1 receptor is approximately 14.87 nM. rndsystems.combio-techne.com Functional assays, such as the inhibition of acetylcholine-induced calcium mobilization in CHO cells expressing human or rat M1 receptors, have shown IC50 values in the nanomolar range, further supporting its potency and selectivity at M1 mAChRs. medchemexpress.com

Table 1: Selectivity of this compound for M1 mAChRs

| mAChR Subtype | Selectivity Ratio (vs. M1) |

| M1 | 1x |

| M2 | >75x |

| M3 | >75x |

| M4 | >75x |

| M5 | >75x |

*Data compiled from sources indicating >75-fold selectivity over M2-M5. vanderbilt.edurndsystems.comcaymanchem.combio-techne.com

Orthosteric Binding Site Interaction

Molecular pharmacology and mutagenesis studies indicate that this compound interacts with the orthosteric binding site of the M1 mAChR. vanderbilt.educaymanchem.comprobechem.com This is the primary binding site where the endogenous neurotransmitter acetylcholine binds. The finding that this compound, a selective antagonist, targets the orthosteric site is notable, given the high selectivity observed compared to other orthosteric antagonists. vanderbilt.edurndsystems.comcaymanchem.combio-techne.com

Competitive Antagonistic Mechanism

This compound functions as a competitive antagonist at the M1 mAChR. rndsystems.comcaymanchem.combio-techne.commedchemexpress.comprobechem.comresearchgate.netbioscience.co.ukfrontiersin.org A competitive antagonist binds reversibly to the same active site as the agonist (in this case, acetylcholine or other muscarinic agonists like carbachol), thereby competing for receptor occupancy. This competitive interaction is evidenced by the rightward shift of the concentration-response curves of agonists in the presence of increasing concentrations of this compound, without a reduction in the maximum response. medchemexpress.commedchemexpress.com

Intracellular Signaling Pathway Modulation by this compound

The interaction of this compound with the M1 mAChR leads to the modulation of intracellular signaling pathways typically activated by M1 receptor stimulation.

Effects on Carbachol-Induced Phosphatidylinositol Hydrolysis in Hippocampal Slices

M1 mAChRs are Gq protein-coupled receptors, and their activation typically leads to the activation of phospholipase C and the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This process is known as phosphatidylinositol (PI) hydrolysis. researchgate.netresearchgate.net Studies in rat hippocampal slices have shown that this compound concentration-dependently blocks carbachol-induced PI hydrolysis. medchemexpress.comprobechem.commedchemexpress.com This demonstrates that this compound effectively inhibits the downstream signaling cascade initiated by M1 receptor activation in this brain region. The IC50 value for this compound in blocking carbachol-induced PI hydrolysis in rat hippocampal slices has been reported as 2.4 μM. medchemexpress.comprobechem.commedchemexpress.com

Table 2: Inhibition of Carbachol-Induced PI Hydrolysis by this compound

| Compound | Effect on Carbachol-Induced PI Hydrolysis | IC50 (Rat Hippocampal Slices) |

| This compound | Blocks concentration-dependently | 2.4 μM medchemexpress.comprobechem.commedchemexpress.com |

Regulation of Acetylcholine-Induced Calcium Mobilization

Activation of M1 mAChRs also leads to the mobilization of intracellular calcium, primarily through the action of IP3 on endoplasmic reticulum calcium stores. researchgate.netnih.govresearchgate.net this compound has been shown to affect acetylcholine-induced calcium mobilization. In functional studies using CHO cells expressing M1 receptors, this compound inhibited acetylcholine-induced calcium mobilization. medchemexpress.com This effect is consistent with its role as a competitive antagonist at the M1 receptor, preventing the agonist-mediated signaling that leads to calcium release. The interaction of this compound (0.1-3 μM) parallels the rightward shift of the concentration-response relationship of acetylcholine-induced calcium mobilization. medchemexpress.commedchemexpress.com

Neurobiological Effects of Vu 0255035

Impact on Neuronal Excitability and Membrane Potential

Modulation of Carbachol-Induced Pyramidal Neuron Depolarization in Medial Prefrontal Cortex

Studies have shown that carbachol (B1668302) (CCh), a cholinergic receptor agonist, induces membrane potential depolarization in pyramidal neurons of the medial prefrontal cortex (mPFC). medchemexpress.commedchemexpress.comnih.gov This depolarization is mediated by muscarinic receptors. nih.gov VU 0255035, at a concentration of 5 μM, has been demonstrated to completely block the CCh-induced membrane potential depolarization in mPFC pyramidal neurons in brain slice experiments. medchemexpress.commedchemexpress.com This suggests that the M1 mAChR plays a critical role in this carbachol-mediated depolarization in the mPFC. nih.gov The mechanism involves the activation of Nav1.9 channels via G-protein βγ subunits. nih.gov

Data on Carbachol-Induced Depolarization and this compound Effect:

| Condition | Depolarization (mV) | Antagonist | Effect on Depolarization |

| CCh (100 μM) alone | 10.0 ± 1.3 | None | - |

| CCh (100 μM) + this compound (5 μM) | Not reported (blocked) | This compound (5 μM) | Completely blocked |

*Based on findings where this compound at 5 μM completely blocked the depolarization. medchemexpress.commedchemexpress.comnih.gov

Influence on Hyperpolarization-Activated Cation Currents (Ih) in Basolateral Amygdala Principal Cells

In the basolateral amygdala (BLA), the hyperpolarization-activated cation current (Ih) in principal cells can be enhanced by substances like paraoxon (B1678428), an organophosphate. nih.govresearchgate.netnih.govescholarship.org This enhancement of Ih is suggested as a potential mechanism underlying increased glutamatergic activity in the BLA. nih.govresearchgate.netnih.gov Research indicates that this compound can block the paraoxon-induced enhancement of the Ih current in BLA principal cells. nih.govresearchgate.netnih.govescholarship.org This finding supports the involvement of M1 receptors in the modulation of Ih currents in this region, which may contribute to regulating neuronal excitability. nih.govescholarship.org

Regulation of Synaptic Transmission and Plasticity

Inhibition of N-Methyl-D-Aspartate Receptor Currents Potentiation in Hippocampal CA1 Pyramidal Neurons

Activation of muscarinic receptors can lead to the potentiation of N-Methyl-D-Aspartate receptor (NMDAR) currents in hippocampal CA1 pyramidal neurons. medchemexpress.commedchemexpress.comresearchgate.net this compound has been shown to completely block this carbachol-induced enhancement of NMDAR currents in hippocampal CA1 pyramidal neurons at a concentration of 5 μM. medchemexpress.commedchemexpress.com This effect highlights the role of M1 mAChRs in modulating NMDAR function in the hippocampus. medchemexpress.commedchemexpress.comnih.gov

Data on Carbachol-Induced NMDAR Current Potentiation and this compound Effect:

| Condition | NMDAR Current Potentiation | Antagonist | Effect on Potentiation |

| CCh (concentration not specified) alone | Enhanced | None | - |

| CCh (concentration not specified) + this compound (5 μM) | Not reported (blocked) | This compound (5 μM) | Completely blocked |

*Based on findings where this compound at 5 μM completely blocked the potentiation. medchemexpress.commedchemexpress.com

Reduction of Choline-Induced Long-Term Depression in Hippocampal Slices

Choline, a precursor to acetylcholine (B1216132), can induce long-term depression (LTD) in hippocampal slices. medchemexpress.commedchemexpress.comresearchgate.netnih.gov This choline-induced LTD has been shown to be dependent on muscarinic receptors, specifically M1 receptors. medchemexpress.commedchemexpress.comresearchgate.netnih.gov this compound (5 μM) can significantly reduce the amplitude of choline-induced LTD in hippocampal slice electrophysiological experiments. medchemexpress.commedchemexpress.comresearchgate.netnih.gov This reduction provides evidence that choline-induced LTD in the hippocampus is mediated through M1 mAChRs. medchemexpress.commedchemexpress.comresearchgate.netnih.gov

Data on Choline-Induced LTD and this compound Effect:

| Condition | LTD Amplitude (%) | Antagonist | Effect on LTD Amplitude |

| Choline (2 mM) alone | Significant depression researchgate.net | None | - |

| Choline (2 mM) + this compound (5 μM) | -2.84 ± 2.38% researchgate.netnih.gov | This compound (5 μM) | Significantly reduced |

Input-Specific Modulation of Muscarinic Long-Term Depression in Prefrontal Cortex

Muscarinic receptor activation can induce LTD in the prefrontal cortex (PFC). nih.govresearchgate.netjneurosci.orgfrontiersin.orgnih.gov This muscarinic LTD in the PFC exhibits input specificity, affecting inputs from regions such as the ventral hippocampus (vHipp) and basolateral amygdala (BLA) to the prelimbic PFC. nih.govresearchgate.net Research indicates that this compound can significantly attenuate or block muscarinic LTD induced by agonists like oxotremorine-M (OxoM) or carbachol in the PFC. nih.govresearchgate.netjneurosci.orgfrontiersin.orgnih.gov This effect has been observed at concentrations selective for M1 receptors (e.g., 10 μM). nih.govresearchgate.netjneurosci.org Specifically, this compound blocked OxoM-induced LTD at both vHipp-PFC and BLA-PFC synapses. nih.govresearchgate.net This suggests that M1 receptors are the subtype mediating this form of input-specific muscarinic LTD in the PFC. nih.govresearchgate.netjneurosci.orgfrontiersin.orgnih.gov

Data on OxoM-Induced LTD in PFC and this compound Effect:

| PFC Input | Condition | LTD (% of baseline) | Antagonist | Effect on LTD |

| Ventral Hippocampus | OxoM (10 μM) alone | Significant LTD | None | - |

| Ventral Hippocampus | OxoM (10 μM) + this compound (10 μM) | 99.96 ± 7.67% researchgate.net | This compound (10 μM) | Blocked |

| Basolateral Amygdala | OxoM (10 μM) alone | Significant LTD | None | - |

| Basolateral Amygdala | OxoM (10 μM) + this compound (10 μM) | 83.86 ± 3.34% researchgate.net | This compound (10 μM) | Attenuated |

Cholinergic Control of Striatal GABAergic Microcircuits

Cholinergic transmission in the striatum plays a crucial role in modulating dopamine (B1211576) transmission and synaptic plasticity, processes essential for reward and motor learning. pnas.org Muscarinic acetylcholine receptors (mAChRs) are known to modulate striatal dopamine transmission, although the precise mechanisms have been a subject of investigation. pnas.org Research has explored the involvement of M₁ receptors in the cholinergic control of striatal GABAergic microcircuits.

Studies utilizing this compound, a selective M₁ receptor antagonist, have contributed to understanding the role of M₁ receptors in this context. For instance, investigations into the cholinergic control of striatal GABAergic microcircuits have cited the use of this compound. While the search results indicate that this compound is used in studies investigating cholinergic control of striatal GABAergic microcircuits, detailed findings specifically on how this compound impacts these circuits at a microcircuit level (e.g., specific interneuron activity or synaptic transmission onto medium spiny neurons) are not extensively detailed within the provided snippets. However, the compound's use in this research area highlights the perceived involvement of M₁ receptors in these processes.

Interaction with Endocannabinoid Signaling Pathways

Endocannabinoid signaling is a critical neuromodulatory system in the brain, involved in regulating various aspects of synaptic function and plasticity. nih.gov Muscarinic receptors have been shown to interact with endocannabinoid signaling pathways in different brain regions, including the striatum and medial prefrontal cortex. nih.govbiorxiv.org

Role in 2-Arachidonoylglycerol Mobilization Following Synaptic Stimulation in Dorsal Lateral Striatum

2-Arachidonoylglycerol (2-AG) is a prominent endocannabinoid in the central nervous system, acting as an endogenous agonist for cannabinoid receptors, particularly CB₁ receptors. wikipedia.orgguidetopharmacology.org Its synthesis and mobilization can be triggered by various forms of synaptic activity. biorxiv.orgwikipedia.org

Research in the dorsal lateral striatum (DLS) has investigated the mechanisms of 2-AG mobilization following brief synaptic stimulation designed to mimic in vivo neural activity patterns. biorxiv.org These studies utilized a genetically encoded fluorescent endocannabinoid biosensor to monitor evoked endocannabinoid transients in brain slices. biorxiv.orgnih.gov Findings indicate that brief synaptic stimulation induces long-lasting endocannabinoid transients, with 2-AG identified as the predominant endocannabinoid generated. biorxiv.orgnih.gov

Crucially, the mobilization of 2-AG in the DLS following brief synaptic stimulation has been shown to require both glutamatergic and cholinergic neurotransmission. biorxiv.orgnih.gov The muscarinic M₁ receptor antagonist, this compound, was found to significantly inhibit the evoked 2-AG transient. biorxiv.orgnih.gov Specifically, bath application of 1 µM this compound reduced the amplitude of the evoked 2-AG transient to approximately 41.42% of the baseline, an effect that did not reverse upon washout. nih.gov This inhibition by this compound suggests that acetylcholine release and subsequent activation of M₁ receptors are necessary for efficient 2-AG production following this type of synaptic stimulation in the DLS. biorxiv.org Further support for the role of M₁ receptors came from experiments showing that a positive allosteric modulator of M₁ receptors augmented the 2-AG transient. biorxiv.org

The data from these studies highlight a significant interaction between cholinergic signaling via M₁ receptors and the mobilization of 2-AG in the dorsal lateral striatum following physiologically relevant synaptic activity.

Data Table: Effect of this compound on Evoked 2-AG Transients

| Treatment | Evoked 2-AG Transient Amplitude (% of Baseline) | Number of Slices (n) | Statistical Significance (p-value vs. Baseline) |

| Baseline | 100 | 5 | - |

| This compound (1 µM) | 41.42 ± 7.1 | 5 | 0.0001 |

| Washout (after VU) | Not significantly different from this compound | - | 0.0001 |

Note: Data extracted from search result nih.gov. The washout effect is described as not washing out, implying the amplitude remained significantly reduced compared to baseline.

Preclinical Efficacy and Behavioral Pharmacology of Vu 0255035

Efficacy in Models of Epileptic Disorders

Exposure to organophosphorus toxins or administration of cholinergic agonists like pilocarpine (B147212) can induce severe seizures that may progress to status epilepticus (SE). nih.govnih.govresearchgate.net This seizure activity is initially driven by hyperstimulation of muscarinic receptors. nih.govnih.govresearchgate.net Subsequent glutamatergic hyperactivity further sustains and reinforces seizure activity. nih.govnih.govresearchgate.net Research has investigated the role of specific muscarinic receptor subtypes in seizure initiation and the development of SE. nih.govnih.gov

Reduction of Pilocarpine-Induced Seizure Scores and Mortality in Murine Models

Studies in mice have demonstrated that pretreatment with VU 0255035 can decrease the severity of seizures induced by pilocarpine. nih.govmedchemexpress.com In wild-type mice, this compound significantly reduced seizure severity at 35 and 40 minutes following pilocarpine injection. nih.gov This effect resulted in seizure severity remaining below the level of SE for at least the first 40 minutes post-injection. nih.gov Additionally, this compound has been shown to reduce seizure scores and decrease 24-hour mortality in a pilocarpine-induced seizure model in C57Bl:129Sv mice. medchemexpress.com These findings suggest a significant role for the M1 receptor in the early phases of seizure generation induced by muscarinic agonists like pilocarpine. nih.gov

Here is a summary of findings in pilocarpine-induced seizure models:

| Model Organism | Inducing Agent | Key Finding | Citation |

| Mice | Pilocarpine | Decreased seizure severity, below SE level for at least 40 min | nih.gov |

| C57Bl:129Sv Mice | Pilocarpine | Reduced seizure scores and 24-hour mortality | medchemexpress.com |

Delay of Status Epilepticus Development Following Organophosphate Exposure

Pretreatment with this compound has been shown to significantly suppress seizure severity and prevent the development of SE for approximately 40 minutes after exposure to organophosphates such as paraoxon (B1678428) or soman (B1219632) in rats. nih.govnih.govresearchgate.nethealth.milhodoodo.com This indicates an important role of the M1 receptor in the early phases of seizure generation following organophosphate exposure. nih.govnih.gov

Here is a summary of findings related to SE development post-organophosphate exposure:

| Model Organism | Organophosphate | Key Finding | Citation |

| Rats | Paraoxon/Soman | Delayed SE development for approximately 40 minutes | nih.govnih.govresearchgate.nethealth.milhodoodo.com |

Attenuation of Hyperexcitability in the Basolateral Amygdala Post-Organophosphate Exposure

The basolateral amygdala (BLA) is a brain region critically involved in seizure initiation after nerve agent exposure. nih.govnih.govescholarship.orgresearchgate.net In in vitro brain slices of the BLA, this compound blocked the effects produced by bath application of paraoxon. nih.govnih.govresearchgate.net These effects included an initial barrage of spontaneous inhibitory postsynaptic currents (IPSCs) followed by a significant increase in the ratio of the total charge transferred by spontaneous excitatory postsynaptic currents (EPSCs) over that of the IPSCs. nih.govnih.govresearchgate.net Furthermore, paraoxon enhanced the hyperpolarization-activated cation current (Ih) in BLA principal cells, a mechanism potentially underlying increased glutamatergic activity. nih.govnih.govescholarship.org This enhancement of Ih was also blocked in the presence of this compound. nih.govnih.govescholarship.org These findings suggest that this compound can prevent hyperexcitability in the BLA induced by organophosphate exposure. nih.govnih.govescholarship.org

Modulation of Movement Disorders in Experimental Models

Parkinson's disease (PD) is a neurodegenerative disorder characterized by motor deficits associated with the loss of striatal dopaminergic neurons, leading to an imbalance in striatal dopaminergic-cholinergic neurotransmission. researchgate.net

Potentiation of Antiparkinsonian Effects of Dopamine (B1211576) D2 Receptor Agonists in Reserpine-Treated Animals

Studies using the reserpine-induced mouse model of parkinsonism have investigated the interaction between dopamine D2 receptors (D2R) and muscarinic M1 receptors (M1R). researchgate.netfrontiersin.orgresearchgate.net In this model, this compound, an M1R-selective antagonist, was found to potentiate the antiparkinsonian-like effects of sumanirole (B131212), a D2R-selective agonist. researchgate.netfrontiersin.orgresearchgate.net Specifically, a combination of this compound (10 mg/kg) and an ineffective dose of sumanirole (3 mg/kg) resulted in increased locomotor activity and decreased catalepsy in reserpine-treated mice. researchgate.netfrontiersin.orgresearchgate.net This suggests that targeting striatal D2R/M1R interactions could be a relevant strategy for managing PD motor impairments. researchgate.net

Here is a summary of the effects of combined treatment in reserpine-treated mice:

| Treatment Combination | Locomotor Activity | Catalepsy | Citation |

| This compound + Sumanirole (low dose) | Increased | Decreased | researchgate.netfrontiersin.orgresearchgate.net |

Influence on Locomotor Activity and Tremulous Jaw Movements in Animal Models of Parkinsonism

In the reserpine-induced mouse model, the combined treatment of this compound and sumanirole significantly reversed reserpine-induced akinesia, as measured by locomotor activity. frontiersin.orgresearchgate.net Tremulous jaw movements (TJMs) are considered a rodent model of parkinsonian tremor. nih.govbiorxiv.org While some studies have focused on the role of other muscarinic receptor subtypes like M4 in TJMs nih.govbiorxiv.org, research specifically investigating the effect of this compound alone on TJMs in parkinsonian models was explored. The provided search results primarily highlight the potentiation effect of VU0255035 in combination with a D2 agonist on locomotor activity and reduction of catalepsy in reserpine-treated mice researchgate.netfrontiersin.orgresearchgate.net. One source mentions evaluating tremulous jaw movements in the same study researchgate.netresearchgate.net, indicating this behavior was assessed, but the detailed findings specifically for VU0255035's influence on TJMs, independent of the combined treatment's potentiation effect, are not explicitly detailed in the provided snippets in the same manner as the locomotor activity and catalepsy findings.

Cognitive and Behavioral Paradigms

Preclinical research utilizing this compound has shed light on the involvement of M1 muscarinic receptors in cognitive and behavioral functions, particularly in the context of learning, motor behaviors, and fear processing.

Assessment of Effects on Contextual Fear Conditioning and Hippocampus-Dependent Learning

Multiple studies have evaluated the impact of this compound on contextual fear conditioning, a behavioral paradigm often used to assess hippocampus-dependent learning. Research in both mice and rats consistently indicates that this compound does not impair the acquisition of contextual fear conditioning caymanchem.comfrontiersin.orgmedchemexpress.commedchemexpress.com. This finding suggests that M1 receptor blockade by this compound does not significantly disrupt the formation of this type of memory. These results align with observations in M1 receptor knockout mice, which also maintain contextual fear recognition, suggesting that M1 receptors may not be critically involved in the initial stability or formation of memory in the hippocampus frontiersin.orgmedchemexpress.commedchemexpress.com.

Electrophysiological investigations have provided further insight into the effects of this compound in hippocampal circuits. In hippocampal slice experiments, VU0255035 at a concentration of 5 μM was shown to significantly reduce the amplitude of choline-induced long-term depression (LTD), indicating that this form of LTD in the hippocampus is dependent on muscarinic receptors medchemexpress.com.

Reversal of Stereotyped Motor Behaviors in Neurodevelopmental Disorder Models

Studies using the BTBR mouse model, which exhibits elevated repetitive motor behaviors relevant to autism spectrum disorders (ASD), have investigated the role of M1 receptors in these behaviors. Treatment with CDD-0102A, a partial M1 muscarinic receptor agonist, has been shown to attenuate stereotyped motor behaviors, specifically reducing self-grooming in BTBR mice researchgate.netnih.gov.

Crucially, administration of the M1 muscarinic receptor antagonist this compound was found to reverse the reduction in self-grooming behavior induced by CDD-0102A in BTBR mice researchgate.netnih.gov. This suggests that the effects of CDD-0102A on stereotyped grooming are mediated through M1 receptor activation and that this compound can counteract this effect. While this compound alone at 3 mg/kg did not affect grooming behavior in BTBR mice compared to vehicle-treated controls, its co-administration with CDD-0102A significantly elevated grooming duration compared to treatment with CDD-0102A alone nih.gov.

| Treatment Group (BTBR Mice) | Grooming Behavior (Arbitrary Units/Duration) |

| Vehicle | Baseline |

| CDD-0102A (1.2 mg/kg) | Reduced compared to Vehicle nih.gov |

| This compound (3 mg/kg) | No significant change compared to Vehicle nih.gov |

| CDD-0102A (1.2 mg/kg) + this compound (3 mg/kg) | Elevated compared to CDD-0102A alone nih.gov |

These findings highlight the involvement of M1 receptors in the regulation of stereotyped motor behaviors in this neurodevelopmental model and demonstrate the ability of this compound to modulate these behaviors, specifically by reversing the effects of an M1 agonist.

Modulation of Fear-Related Inputs to the Prefrontal Cortex

The prefrontal cortex (PFC) plays a critical role in integrating inputs from various brain regions, including the ventral hippocampus (vHipp) and basolateral amygdala (BLA), to regulate fear responses and facilitate fear extinction researchgate.netnih.gov. Muscarinic acetylcholine (B1216132) receptors in the PFC can induce synaptic plasticity, such as long-term depression (LTD) nih.gov.

Research indicates that M1 muscarinic receptor activation induces LTD at inputs from the ventral hippocampus and basolateral amygdala to the prelimbic prefrontal cortex researchgate.netnih.gov. Studies utilizing this compound have provided evidence for the involvement of M1 receptors in this modulation. In the presence of the selective M1 antagonist VU0255035 (10 μM), oxotremorine-M (Oxo-M)-induced LTD of optically evoked field excitatory postsynaptic potentials (ofEPSPs) in prelimbic PFC layer V evoked from vHipp afferents was blocked researchgate.netnih.gov. Similarly, carbachol-induced depression in the adult mouse medial prefrontal cortex (mPFC) was absent in the presence of this compound nih.gov. Electrophysiological experiments also show that VU0255035 (5 μM) can completely block carbachol-induced membrane potential depolarization of pyramidal neurons in the mPFC medchemexpress.com.

Furthermore, systemic M1 receptor antagonism has been shown to impair contextual fear extinction researchgate.net. These findings collectively suggest that M1 mAChRs dynamically modulate synaptic transmission at key PFC inputs involved in fear processing and that M1 receptor function is necessary for proper contextual fear extinction.

| Brain Region Input to PFC | Effect of M1 Activation | Effect of this compound |

| Ventral Hippocampus (vHipp) | Induces LTD of ofEPSPs researchgate.netnih.gov | Blocks Oxo-M induced LTD researchgate.netnih.gov |

| Basolateral Amygdala (BLA) | Induces LTD researchgate.net | |

| Medial Prefrontal Cortex (mPFC) Pyramidal Neurons | Carbachol (B1668302) induces depolarization medchemexpress.com | Blocks Carbachol-induced depolarization medchemexpress.com |

| Medial Prefrontal Cortex (mPFC) Glutamatergic Synapses | Carbachol induces LTD nih.gov | Blocks Carbachol-induced LTD nih.gov |

These results underscore the importance of M1 receptors in modulating fear-related circuitry involving the prefrontal cortex and highlight the capacity of M1 antagonists like this compound to influence synaptic plasticity in this region.

Broader Systemic and Translational Research Applications of Vu 0255035

Involvement in Oxidative Stress Responses

Studies have indicated that muscarinic M1 receptors (M1R) play a role in modulating the response to oxidative stress. Research utilizing genetic approaches (M1R deficiency) and pharmacological tools like VU 0255035 has provided insights into this involvement nih.govnih.gov. Targeting M1R has been suggested to hold therapeutic potential for toxic liver injury nih.gov.

Modulation in Acetaminophen-Induced Acute Liver Injury Models

In models of acetaminophen (B1664979) (APAP)-induced acute liver injury, M1R have been shown to modify the oxidative stress response nih.govnih.gov. In murine models, M1R deficiency led to enhanced anti-oxidant responses, which attenuated liver injury compared to wild-type mice nih.gov. Hepatic expression of Nrf-2, Gclc, and Nqo1 increased, while nitrotyrosine generation decreased in M1R-deficient mice during APAP-induced liver injury nih.govnih.gov. APAP metabolic pathways, such as the expression of hepatic Cyp2e1, Cyp1a2, Cyp3a11, Cyp3a13, Car, and Pxr, were not altered by M1R deficiency nih.govnih.gov.

In vitro studies using murine AML12 hepatocytes demonstrated that treatment with this compound, a selective M1R antagonist, attenuated H₂O₂-induced oxidative stress nih.govnih.gov. This treatment also prevented glutathione (B108866) (GSH) depletion and enhanced hepatocyte viability nih.govnih.gov. Compared to wild-type mice, M1R-deficient mice exhibited reduced intrahepatic hemorrhage and hepatocyte necrosis following APAP injection, reflected in an attenuated rise in serum alanine (B10760859) aminotransferase (ALT) levels nih.govnih.gov. The liver injury peaked around 16 hours post-APAP treatment and largely resolved by 24 hours nih.govnih.gov.

| Mouse Group | Serum ALT Levels (at 4h) | Serum ALT Levels (at 16h) | Congestion Scores (at 16h) |

| Wild-Type | Increased | Peaked | 3.0 ± 0 |

| M1R-Deficient | Lower | Lower | 0.6 ± 0.4 |

Data derived from observations in a murine model of acetaminophen-induced liver injury nih.gov.

Furthermore, livers from M1R-deficient mice showed reduced hepatocyte DNA fragmentation and attenuated expression of injury cytokines including Il-1α, Il-1β, Il-6, and Fasl nih.gov. Hepatic glutathione levels decreased in all mice after APAP injection, but recovery was faster in M1R-deficient mice nih.gov.

Impact on Azoxymethane-Induced Chronic Liver Injury Attenuation

Research indicates that M1 muscarinic receptor deficiency attenuates azoxymethane-induced chronic liver injury in mice nih.gov. While the direct effects of administering this compound in this specific model are not detailed in the provided snippets, the findings regarding M1R deficiency suggest a potential protective role for M1R antagonism in chronic liver injury induced by azoxymethane (B1215336) nih.gov. This contrasts with the role of M3R activation, which appears to promote liver fibrosis in murine models nih.gov.

Regulation of Dopaminergic and Glutamatergic Neurotransmission in Specific Brain Regions

This compound has been utilized as a tool to investigate the role of M1 muscarinic receptors in regulating neurotransmission, including dopaminergic (DA) and glutamatergic signaling, in specific brain regions nih.gov.

Muscarinic Regulation in the Nucleus Accumbens

In the nucleus accumbens (NAc), acetylcholine (B1216132) (ACh) modulates DA and glutamate (B1630785) transmission via muscarinic acetylcholine receptors (mAChRs) nih.gov. Studies employing this compound as a selective M1 antagonist have contributed to understanding the specific roles of mAChR subtypes in this region nih.gov. Research indicates that M5 mAChRs potentiate DA and glutamate release from midbrain projections to the striatum, while M2/M4 mAChRs depress the nicotinic acetylcholine receptor (nAChR)-dependent mechanism of DA release nih.gov. The use of M1-specific antagonists like this compound helps to isolate the effects mediated specifically by the M1 receptor subtype in these complex regulatory processes nih.gov.

Potential for Therapeutic Development in Central Nervous System Disorders

Given its selectivity for the M1 receptor and its brain penetrance, this compound and other selective M1 antagonists have been explored for their potential therapeutic applications in central nervous system (CNS) disorders researchgate.netbiocrick.com. Selective antagonists of specific mAChR subtypes may offer novel approaches for conditions such as epileptic disorders, Parkinson's disease, and dystonia researchgate.net. Pretreatment with this compound has been shown to suppress behavioral seizures in rodent models induced by convulsants like soman (B1219632), paraoxon (B1678428), or pilocarpine (B147212), suggesting a potential role in seizure management researchgate.net. Research also suggests potential implications for M1R modulation in conditions like Alzheimer's disease, particularly concerning aversive learning processes researchgate.net.

Conclusion and Future Research Directions

Summary of Key Pharmacological and Neurobiological Findings for VU 0255035

This compound has demonstrated significant pharmacological and neurobiological effects, primarily through its highly selective antagonism of the M1 muscarinic acetylcholine (B1216132) receptor. Research indicates that this compound blocks M1 mAChR signals, influencing neuronal membrane potential and reducing epileptic seizures in animal models. medchemexpress.com

In electrophysiological studies using hippocampal slices, this compound (5 μM) completely blocked carbachol (B1668302) (CCh)-induced enhancement of NMDAR currents in CA1 pyramidal neurons. medchemexpress.com It also significantly reduced the amplitude of choline-induced long-term depression (LTD), suggesting the dependence of choline-induced LTD on M1 receptors. medchemexpress.com Furthermore, this compound (5 μM) completely blocked CCh-induced membrane potential depolarization of pyramidal neurons in the medial prefrontal cortex (mPFC) in brain slice experiments. medchemexpress.com Studies in the adult rat mPFC showed that this compound inhibited carbachol-induced LTD, further supporting the role of M1 mAChRs in this process. frontiersin.org

In vivo studies have shown that this compound antagonizes M1 mAChRs in mouse epilepsy models induced by pilocarpine (B147212). medchemexpress.comnih.gov A single dose of this compound (10 mg/kg, ip) significantly reduced seizure scores and 24-hour mortality, alleviating epileptic symptoms. medchemexpress.com Pretreatment with this compound significantly suppressed seizure severity and prevented the development of status epilepticus (SE) for approximately 40 minutes after exposure to organophosphates like paraoxon (B1678428) or soman (B1219632), highlighting a crucial role for the M1 receptor in the early phases of seizure generation. nih.gov In brain slices of the basolateral amygdala, this compound blocked the effects of paraoxon, including changes in spontaneous excitatory and inhibitory postsynaptic currents and the enhancement of the hyperpolarization-activated cation current Ih. nih.gov

Research also suggests potential applications in central nervous system diseases such as Parkinson's disease and dystonia. medchemexpress.com In a pharmacological animal model of experimental parkinsonism, this compound (10 mg/kg) potentiated the antiparkinsonian-like effects of a subthreshold dose of the D2 receptor agonist sumanirole (B131212), increasing locomotor activity and decreasing catalepsy. frontiersin.org This indicates a functional interplay between D2 dopamine (B1211576) receptors and M1 muscarinic receptors in modulating motor behavior. frontiersin.org

Furthermore, this compound has been used to investigate the role of M1 receptors in drug-seeking behaviors. It dose-dependently inhibited oxycodone self-administration in rats without altering dopamine turnover in the nucleus accumbens, suggesting potential for treating opioid use disorder. bioworld.com this compound also blocked the effect of the partial M1 agonist CDD-0102A on reducing self-grooming behavior in a mouse model of autism spectrum disorder (ASD), indicating that CDD-0102A's effect on grooming is mediated through M1 receptors. nih.govresearchgate.net

| Finding | Model/Method | Key Observation | Citation |

| Blockade of CCh-induced NMDAR currents | Hippocampal CA1 pyramidal neurons (in vitro) | Complete block by 5 μM this compound. | medchemexpress.com |

| Reduction of choline-induced LTD | Hippocampal slices (electrophysiology) | Significant reduction by 5 μM this compound, suggesting M1 dependence. | medchemexpress.com |

| Blockade of CCh-induced membrane potential depolarization | Medial prefrontal cortex pyramidal neurons (in vitro) | Complete block by 5 μM this compound. | medchemexpress.com |

| Inhibition of carbachol-induced LTD | Adult rat mPFC (in vitro) | Inhibition by this compound. | frontiersin.org |

| Antagonism in pilocarpine-induced epilepsy model | Mouse model (in vivo) | Reduced seizure scores and mortality (10 mg/kg, ip). | medchemexpress.comnih.gov |

| Delay of SE development after organophosphate exposure | Rat model (in vivo) | Delayed SE for ~40 mins (pretreatment with this compound). | nih.gov |

| Blockade of paraoxon effects in basolateral amygdala | Basolateral amygdala slices (in vitro) | Blocked changes in synaptic currents and Ih enhancement. | nih.gov |

| Potentiation of antiparkinsonian effects of sumanirole | Reserpine-induced parkinsonism model (mouse, in vivo) | Increased locomotor activity and decreased catalepsy (10 mg/kg this compound + 3 mg/kg sumanirole). | frontiersin.org |

| Inhibition of oxycodone self-administration | Rat model (in vivo) | Dose-dependent inhibition (24-55%) without altering nucleus accumbens dopamine turnover. | bioworld.com |

| Blockade of CDD-0102A effect on self-grooming in ASD model | BTBR mouse model of ASD (in vivo) | Blocked reduction of grooming by CDD-0102A, indicating M1 mediation. | nih.govresearchgate.net |

Remaining Research Questions and Methodological Considerations in Muscarinic Receptor Antagonism

Despite the progress made with selective M1 antagonists like this compound, several research questions and methodological considerations remain in the field of muscarinic receptor antagonism. A key challenge is fully elucidating the complex roles of the five muscarinic receptor subtypes (M1-M5) in various physiological and pathological processes. While selective compounds like this compound have been instrumental in dissecting M1 function, understanding the intricate interactions and compensatory mechanisms among all subtypes is crucial.

Further research is needed to precisely define the downstream signaling pathways modulated by M1 receptor antagonism in different brain regions and cell types. While this compound has shown effects on NMDAR currents, LTD, membrane potential, and the Ih current medchemexpress.comfrontiersin.orgnih.gov, a comprehensive understanding of all affected molecular targets and their functional consequences is still developing.

Methodological considerations include refining in vivo models to better mimic human diseases and conditions where M1 receptors are implicated. While animal models of epilepsy, Parkinson's disease, and opioid use disorder have provided valuable insights medchemexpress.comnih.govfrontiersin.orgbioworld.com, translating these findings to human therapeutics requires careful consideration of species differences and disease heterogeneity.

The development and application of more sophisticated techniques for studying muscarinic receptor function in vivo, such as advanced imaging modalities and optogenetics, could provide deeper insights into the temporal and spatial dynamics of M1 receptor signaling and its modulation by antagonists. Additionally, investigating the potential for allosteric modulation of M1 receptors, as opposed to only orthosteric antagonism, could offer alternative therapeutic strategies with potentially different efficacy and side effect profiles.

Exploring the potential for polypharmacology, where M1 antagonism is combined with modulation of other neurotransmitter systems, warrants further investigation, particularly in complex neurological and psychiatric disorders. The observed interaction between this compound and a D2 receptor agonist in a Parkinson's model highlights the potential benefits of targeting multiple pathways frontiersin.org.

Finally, rigorous methodological approaches are essential to ensure the selectivity and specificity of the pharmacological tools used. While this compound is highly selective for M1 receptors tocris.comrndsystems.combio-techne.com, off-target effects or differential activity at biased signaling pathways should always be considered and thoroughly investigated in research studies.

Translational Prospects and Challenges for Selective M1 Muscarinic Acetylcholine Receptor Antagonists

The selective M1 muscarinic acetylcholine receptor antagonism demonstrated by compounds like this compound presents significant translational prospects for the treatment of various central nervous system disorders. The involvement of M1 receptors in epilepsy, Parkinson's disease, and potentially opioid use disorder and autism spectrum disorder, as suggested by research with this compound medchemexpress.comnih.govfrontiersin.orgbioworld.comnih.govresearchgate.net, indicates the potential for M1 antagonists as novel therapeutic agents.

In epilepsy, the ability of this compound to reduce seizures and delay the onset of status epilepticus in animal models is particularly promising medchemexpress.comnih.gov. This suggests that selective M1 antagonists could potentially be used as adjunctive therapy or even as a prophylactic measure in individuals at high risk of seizures, such as those exposed to organophosphates.

For Parkinson's disease, the potentiation of antiparkinsonian effects by this compound in combination with a D2 agonist points towards a potential strategy for improving motor symptoms, possibly by rebalancing cholinergic and dopaminergic neurotransmission in the striatum frontiersin.org.

The findings regarding the inhibition of oxycodone self-administration suggest a potential role for M1 antagonists in the treatment of substance use disorders by modulating reward pathways bioworld.com. Similarly, the implication of M1 receptors in repetitive behaviors in ASD models opens avenues for exploring selective M1 antagonists for managing specific symptoms in this population nih.govresearchgate.net.

Despite these promising prospects, several challenges must be addressed in translating these findings to clinical applications. A major challenge is ensuring the safety and tolerability of selective M1 antagonists in humans. While this compound did not impair hippocampus-dependent learning in a contextual fear conditioning model in mice, unlike non-selective anticholinergic drugs medchemexpress.comfrontiersin.org, potential cognitive side effects or other adverse events need to be thoroughly evaluated in clinical trials.

Another challenge is optimizing pharmacokinetic properties, such as brain penetration and half-life, to achieve desired therapeutic effects with minimal systemic exposure. While this compound is described as brain penetrant tocris.comrndsystems.combio-techne.com, the optimal brain concentrations and duration of action for various indications need to be determined.

Identifying specific patient populations who are most likely to benefit from selective M1 antagonism is also crucial. Biomarkers or genetic factors that predict response to M1-targeted therapies would be valuable for personalized medicine approaches.

Finally, the complexity of muscarinic receptor signaling and potential compensatory mechanisms could pose challenges to long-term efficacy. Chronic administration studies are needed to assess the potential for tolerance or other adaptive changes that might diminish the therapeutic effects of selective M1 antagonists over time. Overcoming these challenges through rigorous preclinical and clinical research will be essential for realizing the translational potential of selective M1 muscarinic acetylcholine receptor antagonists.

Q & A

Q. What is the primary pharmacological mechanism of VU 0255035 in neuronal studies?

this compound is a competitive, brain-penetrant antagonist of the M1 muscarinic acetylcholine receptor (mAChR) with high selectivity (Ki = 14.87 nM). Its mechanism involves binding to M1 receptors to block acetylcholine-mediated signaling, particularly in modulating synaptic plasticity and neuronal excitability. For example, it effectively inhibits M1-mediated afterdepolarizations (ADPs) in hippocampal CA1 interneurons, as demonstrated by its ability to suppress carbachol-induced ADP responses .

Q. How does this compound's selectivity for M1 receptors influence experimental design?

Researchers must validate receptor specificity using complementary approaches:

- Control experiments : Compare effects with non-selective mAChR antagonists (e.g., atropine) and M1-positive allosteric modulators (e.g., VU 0357017) to confirm M1-specific activity .

- Concentration optimization : Use concentrations within the IC50 range (e.g., 0.3–1 µM for in vitro studies) to minimize off-target effects on M2/M3/M4 receptors .

- Genetic validation : Combine pharmacological studies with M1 receptor knockout models to isolate receptor-specific effects .

Advanced Research Questions

Q. How can researchers optimize this compound dosing in murine models to balance receptor specificity and off-target effects?

- Dose-response profiling : Start with 10 mg/kg intraperitoneal injections (as used in visual cortex plasticity studies) and titrate based on target engagement assays (e.g., ex vivo receptor binding or electrophysiological readouts) .

- Pharmacokinetic monitoring : Measure brain-to-plasma ratios to ensure sufficient CNS penetration, given its blood-brain barrier permeability .

- Negative controls : Include vehicle-treated groups (DMSO + saline) to account for solvent effects .

Q. What methodological approaches resolve contradictory findings regarding M1 receptor-mediated effects in different brain regions?

- Region-specific electrophysiology : Compare this compound's effects on synaptic plasticity in the hippocampus (where it blocks ADP responses) versus the medial prefrontal cortex (where M1-independent LTD mechanisms may dominate) .

- Multi-receptor profiling : Use subtype-specific antagonists (e.g., 4-DAMP for M3) to isolate M1 contributions in systems with overlapping receptor expression .

- Quantitative imaging : Pair pharmacological interventions with real-time calcium imaging or DCFH-DA assays to correlate receptor blockade with oxidative stress or intracellular signaling changes .

Q. How should researchers address discrepancies in this compound's efficacy across disease models (e.g., seizures vs. glioma)?

- Model-specific validation : In seizure models (e.g., pilocarpine-induced), prioritize dose ranges that reduce seizure severity without abolishing baseline cholinergic tone .

- Tumor microenvironment analysis : In glioma studies, combine this compound with optogenetic stimulation of cholinergic neurons to dissect paracrine versus autocrine signaling mechanisms .

- Cross-species comparisons : Test efficacy in human-derived cell lines (e.g., AML12 hepatocytes) to assess translational relevance .

Methodological Best Practices

- Data interpretation : Use Bonferroni-corrected statistical analyses for multi-group comparisons (e.g., RM-ANOVA for longitudinal electrophysiology data) .

- Reproducibility : Adhere to detailed experimental reporting standards (e.g., Beilstein Journal guidelines) for compound characterization and purity (>98%) .

- Ethical considerations : Ensure animal studies meet power analysis requirements (n ≥ 5 per group) to minimize unnecessary subject use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.